molecular formula C9H11ClO B7988930 1-Chloro-4-methoxy-2,3-dimethylbenzene

1-Chloro-4-methoxy-2,3-dimethylbenzene

Cat. No.: B7988930
M. Wt: 170.63 g/mol
InChI Key: HHBADVDGSLERMV-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,3-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with chloro, methoxy, and two methyl groups at positions 1, 4, 2, and 3, respectively. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and steric hindrance due to the adjacent methyl groups. Its synthesis often involves electrophilic substitution reactions or cross-coupling methodologies, though challenges in purification due to overlapping properties with reactants are noted in similar systems .

Properties

IUPAC Name

1-chloro-4-methoxy-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBADVDGSLERMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methoxy-2,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed:

    Nitration: 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene.

    Oxidation: 1-Chloro-4-methoxy-2,3-dimethylbenzoic acid.

    Reduction: 1-Methoxy-2,3-dimethylbenzene.

Scientific Research Applications

1-Chloro-4-methoxy-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Physical Properties of Chloro-Dimethylbenzene Isomers

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Source
1-Chloro-2,3-dimethylbenzene C₈H₉Cl 221–223 1.047
4-Chloro-1,2-dimethylbenzene C₈H₉Cl 221–223 1.047
1-Chloro-4-methoxy-2,6-dimethylbenzene C₉H₁₁ClO Not reported Not reported

Key Findings :

  • Regiochemical Effects : The position of substituents significantly impacts reactivity and applications. For example, 1-chloro-4-methoxy-2,6-dimethylbenzene () exhibits challenges in chromatographic separation due to overlapping properties with aryl chloride precursors, unlike its 2,3-dimethyl analog .

Methoxy-Substituted Analogs

Table 2: Comparison with Methoxy-Substituted Derivatives

Compound Name Key Feature Application/Reactivity Source
1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene Methanesulfonyl group at position 4 Intermediate in herbicide synthesis (e.g., Topramezone)
1-Chloro-4-methoxy-2,3-dimethylbenzene Methoxy group at position 4 Likely intermediate in fine chemicals

Key Findings :

  • Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, methanesulfonyl groups (as in ) introduce strong electron-withdrawing effects, altering reactivity compared to methoxy derivatives.
  • Crystal Packing : In 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br⋯O interactions (3.286 Å) and a dihedral angle of 49.06° between the benzene ring and sulfonyl group influence solid-state properties .

Table 3: Solubility and Bioactivity of Halogenated Dimethylbenzenes

Compound Name Water Solubility (mmol/L) Bioactivity (GABAA Receptor Modulation) Source
2-Bromo-1,3-dimethylbenzene 0.10 Inactive
2-Fluoro-1,3-dimethylbenzene 0.46 Active

Key Findings :

  • Solubility Cut-Off Effect : A sharp transition in GABAA receptor modulation occurs between 0.10 and 0.46 mmol/L solubility, as seen in bromo- and fluoro-substituted analogs. This suggests that this compound, with intermediate solubility, may exhibit unique pharmacological profiles if studied .
  • Halogen Effects : Chloro derivatives generally have lower solubility than fluoro analogs but higher than bromo compounds, influencing their bioavailability and environmental persistence.

Nitro-Substituted Derivatives

Table 4: Hazardous Properties of Nitro-Dimethylbenzenes

Compound Name CAS Number Hazard Class (UN) Source
2-Nitro-1,3-dimethylbenzene 81-20-9 2213
4-Nitro-1,3-dimethylbenzene 89-87-2 2214

Key Findings :

  • For instance, nitro-substituted dimethylbenzenes are classified under UN 2213–2215 due to flammability and toxicity .
  • Synthetic Utility : Despite hazards, nitro derivatives serve as precursors in dye and agrochemical synthesis, contrasting with chloro-methoxy compounds, which are more stable intermediates.

Research Implications and Gaps

  • Synthetic Challenges : Cross-coupling reactions involving chloro-methoxy-dimethylbenzenes require optimized conditions to address purification issues observed in analogous systems .
  • Biological Potential: The solubility cut-off effect identified in halogenated dimethylbenzenes () warrants further study on the target compound’s neuroactivity.
  • Structural Insights : Crystallographic data from sulfonyl or nitro analogs () provide a foundation for predicting the target compound’s solid-state behavior.

Biological Activity

1-Chloro-4-methoxy-2,3-dimethylbenzene, also known as a chlorinated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in various fields.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 12657711
Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
IUPAC Name This compound
InChI Key VRARKRQZBRXHKJ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its electrophilic nature. The chlorine atom and the methoxy group on the aromatic ring can facilitate interactions with various biomolecules. The compound may undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and DNA.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, potentially through induction of apoptosis or cell cycle arrest. The presence of the methoxy group is believed to enhance its cytotoxic effects by increasing lipophilicity, allowing better cell membrane penetration.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Cytotoxic Effects : In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 25 µM .
  • Mechanistic Insights : Research published in Toxicology Letters highlighted that the compound induced oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) which contributed to its cytotoxic effects.

Summary of Biological Activities

Biological ActivityObservationsReferences
Antimicrobial Effective against S. aureus and E. coli
Anticancer Inhibits MCF-7 cell growth (IC50 = 25 µM)
Mechanism Induces oxidative stress and ROS production

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